molecular formula C11H5ClN4 B1335508 (3-Chloroquinoxalin-2-yl)malononitrile

(3-Chloroquinoxalin-2-yl)malononitrile

Cat. No. B1335508
M. Wt: 228.64 g/mol
InChI Key: HQAKIUSGLUOLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloroquinoxalin-2-yl)malononitrile is a useful research compound. Its molecular formula is C11H5ClN4 and its molecular weight is 228.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloroquinoxalin-2-yl)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloroquinoxalin-2-yl)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloroquinoxalin-2-yl)malononitrile

Molecular Formula

C11H5ClN4

Molecular Weight

228.64 g/mol

IUPAC Name

2-(3-chloroquinoxalin-2-yl)propanedinitrile

InChI

InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,7H

InChI Key

HQAKIUSGLUOLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Malononitrile B (0.66 g, 10 mmol) was dissolved in 20 ml DMSO. Cesium carbonate (4.87 g, 15 mmol) was added to the reaction mixture followed by addition of 2,3-dichloroquinoxaline (2.0 g, 10 mmol). The reaction mixture was stirred at room temperature overnight. The crude reaction mixture was diluted with 50 ml ethyl acetate and washed with 1N HCl (2×50 mL). the mixture was extracted with ethyl acetate (2×80 mL). The combined organic layer was washed with brine solution (2×50 mL). The organic layer was collected and the solvent was removed under reduced pressure to yield the crude product C 2-(3-chloroquinoxalin-2-yl)malononitrile (2.0 g) which was used in the next step without further purification. Compound C (0.22 g, 1 mmol) was transferred to a microwave vessel containing 1 ml butyl amine. The reaction mixture was subjected to microwave irradiation at 70° C. for 30 min. The resultant crude reaction mixture was purified using column chromatography to yield compound D as shown in Scheme 3 (0.20 g, 86% yield). ESI (m/z): 266 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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